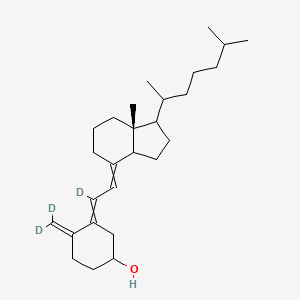

Vitamin D3;Colecalciferol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cholecalciferol, also known as vitamin D3, is a type of vitamin D that is produced by the skin when exposed to ultraviolet B (UVB) light. It is also found in certain foods and can be taken as a dietary supplement. Cholecalciferol plays a crucial role in maintaining calcium and phosphate balance in the body, which is essential for healthy bone formation and maintenance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholecalciferol is synthesized in the skin from 7-dehydrocholesterol through a photochemical reaction triggered by UVB radiation. This process involves the conversion of 7-dehydrocholesterol to previtamin D3, which then undergoes a thermal isomerization to form cholecalciferol .

Industrial Production Methods: Industrially, cholecalciferol is produced by the ultraviolet irradiation of 7-dehydrocholesterol extracted from lanolin found in sheep’s wool. This method is widely used due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: Cholecalciferol undergoes several biochemical reactions to become biologically active. The primary reactions include hydroxylation in the liver and kidneys .

Common Reagents and Conditions:

Hydroxylation: In the liver, cholecalciferol is hydroxylated by the enzyme CYP2R1 or CYP27A1 to form 25-hydroxycholecalciferol (calcifediol).

Further Hydroxylation: In the kidneys, 25-hydroxycholecalciferol is further hydroxylated by the enzyme CYP27B1 to form 1,25-dihydroxycholecalciferol (calcitriol), the active form of vitamin D.

Major Products Formed:

- Calcifediol (25-hydroxycholecalciferol)

- Calcitriol (1,25-dihydroxycholecalciferol)

Wissenschaftliche Forschungsanwendungen

Cholecalciferol has a wide range of applications in scientific research, including:

- Chemistry: Used as a standard in the analysis of vitamin D content in various samples .

- Biology: Studied for its role in calcium and phosphate metabolism, as well as its effects on cell differentiation and immune function .

- Medicine: Used in the prevention and treatment of vitamin D deficiency, rickets, osteoporosis, and other bone-related disorders .

- Industry: Added to food products such as milk, yogurt, and cereals to fortify them with vitamin D .

Wirkmechanismus

Cholecalciferol is a provitamin that is converted to its active form, calcitriol, through two hydroxylation steps. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor found in various tissues. This binding regulates the expression of genes involved in calcium and phosphate absorption in the intestines, calcium mobilization from bones, and renal reabsorption of phosphate .

Vergleich Mit ähnlichen Verbindungen

- Ergocalciferol (Vitamin D2): Another form of vitamin D found in plants and fungi. It is less potent than cholecalciferol and has a different side chain structure .

- Calcifediol (25-hydroxycholecalciferol): The primary circulating form of vitamin D, used to assess vitamin D status in the body .

- Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D that exerts biological effects by binding to the VDR .

Uniqueness of Cholecalciferol: Cholecalciferol is unique in its high potency and efficiency in raising and maintaining serum 25-hydroxyvitamin D levels compared to ergocalciferol. It is the preferred form of vitamin D for supplementation due to its superior bioavailability and stability .

Eigenschaften

Molekularformel |

C27H44O |

|---|---|

Molekulargewicht |

387.7 g/mol |

IUPAC-Name |

3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/t21?,24?,25?,26?,27-/m1/s1/i3D2,13D |

InChI-Schlüssel |

QYSXJUFSXHHAJI-HKRPIZEASA-N |

Isomerische SMILES |

[2H]C(=C1CCC(CC1=C([2H])C=C2CCC[C@]3(C2CCC3C(C)CCCC(C)C)C)O)[2H] |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)

![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)

![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)

![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)

![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)

![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)